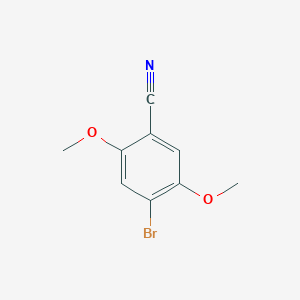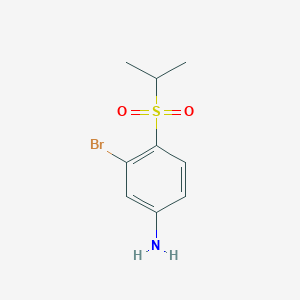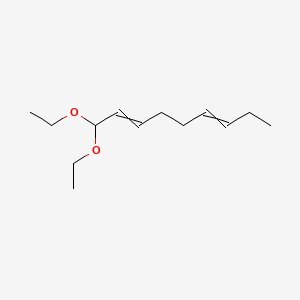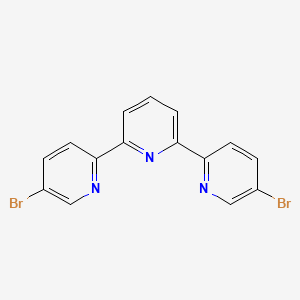
1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to the tetrahydroisoquinoline core
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several routes. One common method involves the catalytic hydrogenation of a Schiff base compound in the presence of amine or amide salts using palladium or platinum catalysts . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . Industrial production methods often involve continuous processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Catalytic hydrogenation can reduce the compound to its fully saturated form.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups onto the aromatic ring. Common reagents used in these reactions include palladium catalysts for hydrogenation and various oxidizing agents for oxidation reactions
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential neuroprotective effects and its ability to interact with various biological targets.
Medicine: Research has explored its potential as a therapeutic agent for treating neurological disorders.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it can inhibit photosynthesis by blocking the electron flow in photosystem II, similar to the action of related compounds .
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline can be compared to other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties and inhibition of photosynthesis.
Triclocarban: An antibacterial agent with a similar dichlorophenyl structure.
Pyrazoline derivatives: These compounds share a similar heterocyclic structure and have been studied for their pharmacological activities. The uniqueness of this compound lies in its specific structural features and its diverse range of applications in various scientific fields.
Properties
CAS No. |
155315-03-0 |
|---|---|
Molecular Formula |
C15H13Cl2N |
Molecular Weight |
278.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H13Cl2N/c16-13-6-5-11(9-14(13)17)15-12-4-2-1-3-10(12)7-8-18-15/h1-6,9,15,18H,7-8H2 |
InChI Key |
UOWYFERBGSCIER-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)

![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)



![Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-](/img/structure/B12065094.png)
![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)
![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)

![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)

